4-(1-methyl-1H-benzimidazol-2-yl)aniline
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Overview
Description
4-(1-methyl-1H-benzimidazol-2-yl)aniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.
Preparation Methods
The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid. This reaction typically requires refluxing for several hours to obtain the desired product . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated in a microwave oven, resulting in high yields of the product .
Chemical Reactions Analysis
4-(1-methyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-methyl-1H-benzimidazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of various pharmaceuticals due to its potential biological activities, including antiviral, antitumor, and antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, given its ability to interact with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(1-methyl-1H-benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:
2-(4-aminophenyl)benzimidazole: Similar in structure but differs in the position of the amino group.
4-(1H-benzimidazol-2-yl)aniline: Lacks the methyl group on the benzimidazole ring.
Benzaldehyde, 4-(1-methyl-1H-benzimidazol-2-yl)-: Contains an aldehyde group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGXVIDMXDJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.